molecular formula C6H6N4 B3314025 1-(1H-imidazol-2-yl)pyrazole CAS No. 949466-50-6

1-(1H-imidazol-2-yl)pyrazole

Cat. No.: B3314025
CAS No.: 949466-50-6
M. Wt: 134.14 g/mol
InChI Key: RKVDCOCBGCOTJO-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. These nitrogen-containing rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-yl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole derivatives with hydrazine or its derivatives under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-2-yl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .

Scientific Research Applications

1-(1H-imidazol-2-yl)pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .

Properties

IUPAC Name

1-(1H-imidazol-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-2-9-10(5-1)6-7-3-4-8-6/h1-5H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVDCOCBGCOTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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